4-(Ethylsulfonamido)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfonamido)benzamide typically involves the reaction of 4-aminobenzamide with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, and substituted benzamides .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in enzyme inhibition studies, particularly targeting carbonic anhydrase enzymes.
Medicine: It has shown promise as an anticancer agent and in the treatment of glaucoma.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonamido)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits carbonic anhydrase enzymes by binding to the active site, thereby preventing the conversion of carbon dioxide to bicarbonate.
Molecular Targets: The primary targets include carbonic anhydrase isoforms I and II, which are involved in various physiological processes.
Pathways Involved: The inhibition of carbonic anhydrase affects processes such as pH regulation, respiration, and ion transport.
Comparison with Similar Compounds
- 4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide
- N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
- Sulfamerazine and Sulfaguanidine Derivatives
Comparison: 4-(Ethylsulfonamido)benzamide stands out due to its specific inhibition of carbonic anhydrase enzymes, making it a valuable compound in medicinal chemistry. Similar compounds may have broader or different biological activities, but this compound’s targeted action provides a unique advantage in therapeutic applications .
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4-(ethylsulfonylamino)benzamide |
InChI |
InChI=1S/C9H12N2O3S/c1-2-15(13,14)11-8-5-3-7(4-6-8)9(10)12/h3-6,11H,2H2,1H3,(H2,10,12) |
InChI Key |
CRGRMZFDTKYCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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